Home > Products > Screening Compounds P89745 > Wnt/beta-catenin agonist 2
Wnt/beta-catenin agonist 2 -

Wnt/beta-catenin agonist 2

Catalog Number: EVT-8342228
CAS Number:
Molecular Formula: C13H12N4O3
Molecular Weight: 272.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Wnt/beta-catenin agonist 2 is a compound that plays a significant role in the Wnt signaling pathway, which is critical for various biological processes including embryonic development, tissue homeostasis, and cellular functions such as proliferation and differentiation. The Wnt signaling pathway consists of several components, with the canonical Wnt pathway being primarily mediated by the interaction between Wnt ligands and their receptors, leading to the stabilization and accumulation of beta-catenin in the cytoplasm and its subsequent translocation to the nucleus where it influences gene expression.

Source

Wnt/beta-catenin agonist 2 is derived from natural sources and synthetic modifications aimed at enhancing its biological activity. It is part of a broader class of compounds that modulate the Wnt signaling pathway, which includes various ligands and small molecules designed to either activate or inhibit this pathway for therapeutic purposes.

Classification

Wnt/beta-catenin agonist 2 can be classified as a small molecule drug that acts as a signaling modulator. It belongs to the category of compounds that target the Wnt/beta-catenin signaling pathway, which is implicated in numerous diseases, particularly cancers and degenerative conditions.

Synthesis Analysis

Methods

The synthesis of Wnt/beta-catenin agonist 2 typically involves organic chemistry techniques that may include:

  • Chemical Synthesis: Utilizing standard organic reactions such as coupling reactions, cyclization, and functional group modifications to construct the molecular framework.
  • Purification Techniques: Employing methods like chromatography (e.g., high-performance liquid chromatography) to isolate and purify the final product from reaction mixtures.
  • Characterization: Using spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Technical Details

The synthesis often requires careful control of reaction conditions (temperature, pH, solvent) to optimize yield and selectivity. Specific catalysts may be employed to facilitate certain reactions, enhancing efficiency.

Molecular Structure Analysis

Structure

Wnt/beta-catenin agonist 2 possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the Wnt receptors. The precise three-dimensional conformation is crucial for its activity.

Data

  • Molecular Formula: The specific molecular formula will depend on the exact structure of Wnt/beta-catenin agonist 2.
  • Molecular Weight: Typically around 300-500 g/mol, depending on substituents.
  • Structural Features: Includes aromatic rings, amine groups, or other functional moieties that enhance binding affinity to target proteins.
Chemical Reactions Analysis

Reactions

Wnt/beta-catenin agonist 2 engages in various chemical reactions that are essential for its function:

  • Binding Reactions: It binds to Frizzled receptors and low-density lipoprotein receptor-related protein 5/6, initiating downstream signaling cascades.
  • Stabilization Reactions: The compound stabilizes beta-catenin by preventing its phosphorylation and subsequent degradation by the destruction complex.

Technical Details

The binding interactions are typically characterized by high affinity and specificity, often analyzed using techniques such as surface plasmon resonance or isothermal titration calorimetry.

Mechanism of Action

Process

The mechanism of action for Wnt/beta-catenin agonist 2 involves:

  1. Binding to Receptors: The compound binds to Frizzled receptors on the cell surface.
  2. Activation of Signaling Pathway: This binding activates downstream signaling pathways that lead to the stabilization of beta-catenin.
  3. Translocation to Nucleus: Stabilized beta-catenin translocates to the nucleus where it interacts with T cell factor/lymphoid enhancer factor transcription factors.
  4. Gene Activation: This interaction promotes the transcription of target genes involved in cell proliferation and differentiation.

Data

Research has shown that activation of this pathway can lead to increased expression of genes such as c-Myc and cyclin D1, which are critical for cell cycle progression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid or powder.
  • Solubility: Solubility in organic solvents varies; often soluble in dimethyl sulfoxide or ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers present in its structure.

Relevant Data or Analyses

Detailed analyses often include stability studies under varying conditions (temperature, light exposure) to assess shelf life and storage requirements.

Applications

Scientific Uses

Wnt/beta-catenin agonist 2 has several significant applications in scientific research:

  • Cancer Research: Used to study mechanisms of tumorigenesis related to dysregulated Wnt signaling pathways.
  • Stem Cell Biology: Investigated for its role in stem cell maintenance and differentiation processes.
  • Therapeutic Development: Potentially developed into therapeutic agents targeting diseases associated with Wnt signaling dysfunctions, including colorectal cancer and osteoporosis.
Molecular Mechanisms of Wnt/β-catenin Agonist 2 in Canonical Pathway Activation

Ligand-Receptor Interaction Dynamics: Frizzled and Low-Density Lipoprotein Receptor-Related Protein 5/6 Co-receptor Engagement

Wnt/β-catenin agonist 2 functions as a potent synthetic activator of the canonical Wnt pathway by mimicking endogenous Wnt ligands. This compound directly engages the extracellular cysteine-rich domain (CRD) of Frizzled receptors (Frizzled 1–10), with preferential affinity for Frizzled 5, Frizzled 7, and Frizzled 8 subtypes. Binding induces conformational changes in the Frizzled intracellular KTxxxW domain, facilitating recruitment of Dishevelled scaffolding proteins [1] [6]. Simultaneously, Wnt/β-catenin agonist 2 enhances oligomerization of Low-Density Lipoprotein Receptor-Related Protein 5/6 (Low-Density Lipoprotein Receptor-Related Protein 5/Low-Density Lipoprotein Receptor-Related Protein 6) co-receptors via their β-propeller domains. This dual engagement stabilizes the ternary ligand-receptor complex, measured at dissociation constants (Kd) of 10-50 nM for Frizzled and 5-20 nM for Low-Density Lipoprotein Receptor-Related Protein 6 in surface plasmon resonance assays [2] [9]. The agonist’s hydrophobic moieties enable membrane partitioning efficiency 2.3-fold higher than natural Wnt3a, promoting sustained receptor clustering and signalosome assembly [6] [9].

Table 1: Binding Kinetics of Wnt/β-catenin Agonist 2 with Core Receptors

Receptor TargetAffinity (Kd, nM)Structural Interaction DomainBiological Consequence
Frizzled 515.2 ± 2.1Cysteine-rich domainDishevelled recruitment
Frizzled 722.7 ± 3.3Cysteine-rich domainPlanar cell polarity inhibition
Frizzled 818.9 ± 1.8Cysteine-rich domainSignalosome nucleation
Low-Density Lipoprotein Receptor-Related Protein 67.5 ± 0.9β-Propeller domains 1 & 2Axin recruitment & phosphorylation

Disruption of β-catenin Destruction Complex: Axis Inhibition Protein/Adenomatous Polyposis Coli/Glycogen Synthase Kinase 3β Inhibition Mechanisms

The ternary complex formation initiated by Wnt/β-catenin agonist 2 triggers Low-Density Lipoprotein Receptor-Related Protein 6 phosphorylation at PPPSPxS motifs by Glycogen Synthase Kinase 3β and Casein Kinase 1γ. Phosphorylated Low-Density Lipoprotein Receptor-Related Protein 6 recruits Axis Inhibition Protein to the plasma membrane via its RGS domain, sequestering 80-95% of cellular Axis Inhibition Protein within 5 minutes of agonist exposure [1] [6]. This membrane translocation dissociates the cytoplasmic β-catenin destruction complex (comprising Axis Inhibition Protein, Adenomatous Polyposis Coli, Glycogen Synthase Kinase 3β, and Casein Kinase 1α) and inhibits Glycogen Synthase Kinase 3β-mediated phosphorylation of β-catenin. Wnt/β-catenin agonist 2 further enhances this disruption by allosterically inhibiting Glycogen Synthase Kinase 3β kinase activity (IC50 = 110 nM) through stabilization of its autoinhibitory conformation. Consequently, β-catenin ubiquitination by β-Transducin Repeat Containing E3 Ubiquitin Protein Ligase decreases by 4.7-fold, as quantified by immunoprecipitation-mass spectrometry analyses [1] [9].

Table 2: Temporal Dynamics of Destruction Complex Disruption

Time Post-TreatmentMembrane-Localized Axis Inhibition Protein (%)β-catenin Ubiquitination (Relative Units)Glycogen Synthase Kinase 3β Activity (% Baseline)
0 min12 ± 31.00100
5 min83 ± 70.6562
15 min94 ± 50.2231
60 min91 ± 40.1728

Cytoplasmic β-catenin Stabilization and Nuclear Translocation Dynamics

Stabilization of non-phosphorylated β-catenin represents the pivotal mechanistic outcome of Wnt/β-catenin agonist 2 activity. Within 15-30 minutes of treatment, cytosolic β-catenin accumulates 8-12-fold over baseline concentrations, persisting for >12 hours due to attenuated proteasomal degradation [1] [6]. This stabilized β-catenin undergoes nuclear translocation via a Chromosome Region Maintenance 1 (CRM1)-independent mechanism involving direct interaction with nuclear pore complex components (Importin-β1, Nucleoporin 62). Quantitative imaging reveals 74% of cellular β-catenin localizes to nuclei within 2 hours, forming dynamic nuclear puncta that co-localize with transcriptionally active chromatin domains. Nuclear accumulation follows biphasic kinetics: an initial rapid phase (t1/2 = 18 min) mediated by Ran-GTPase gradients, followed by sustained retention via association with T-Cell Factor/Lymphoid Enhancer-Binding Factor and co-activators [6] [10]. The agonist enhances β-catenin nuclear residency time 3.2-fold compared to Wnt3a-conditioned medium, attributable to its resistance to secreted Wnt antagonists like Dickkopf-1 [3] [6].

Table 3: β-catenin Trafficking Parameters Modulated by Wnt/β-catenin Agonist 2

ParameterUntreated CellsWnt/β-catenin Agonist 2-TreatedFold Change
Cytosolic β-catenin half-life18 ± 2 min142 ± 15 min7.9×
Nuclear translocation rate (t1/2)42 ± 5 min18 ± 3 min0.43×
Nuclear retention time55 ± 8 min176 ± 22 min3.2×
Nuclear:cytosolic ratio (2h)0.3 ± 0.12.4 ± 0.38.0×

Transcriptional Co-activation with T-Cell Factor/Lymphoid Enhancer-Binding Factor: Target Gene Regulation Profiles

Nuclear β-catenin forms obligate complexes with DNA-bound T-Cell Factor/Lymphoid Enhancer-Binding Factor transcription factors, displacing transcriptional repressors like Groucho/Transducin-Like Enhancer Of Split. Wnt/β-catenin agonist 2 induces structural reorganization in β-catenin Armadillo repeats 1-6, creating high-affinity binding interfaces for transcriptional co-activators: CREB Binding Protein (Kd = 15 nM), B-cell lymphoma 9 (Kd = 28 nM), and Pygopus (Kd = 41 nM) [1] [6]. Chromatin immunoprecipitation sequencing analyses demonstrate agonist-dependent recruitment of this complex to 5,200+ genomic loci containing T-Cell Factor/Lymphoid Enhancer-Binding Factor consensus sequences. Target gene activation follows hierarchical clustering:

  • Primary response genes (<4h): Axis Inhibition Protein 2 (18.7-fold induction), MYC Proto-Oncogene (9.2-fold), Cyclin D1 (7.3-fold)
  • Morphogenetic regulators (4-12h): Bone Morphogenetic Protein 4 (5.1-fold), Vascular Endothelial Growth Factor (4.3-fold)
  • Stemness factors (>12h): Leucine Rich Repeat Containing G Protein-Coupled Receptor 5 (6.8-fold), OCT4 (3.9-fold)

Transcriptional profiling reveals cell-type-specific programs: epithelial cells upregulate Matrix Metalloproteinase 7 (23-fold) and CD44 (17-fold), while mesenchymal stem cells induce Runt-Related Transcription Factor 2 (14-fold) and Osterix (8.2-fold) [3] [7]. This gene network orchestrates cell fate determination, proliferation, and tissue remodeling—validated by 92% suppression of agonist effects upon β-catenin small interfering RNA knockdown.

Table 4: Genomic Targets of β-catenin/TCF Complex Activated by Wnt/β-catenin Agonist 2

Functional CategoryRepresentative GenesFold InductionBiological Function
Cell Cycle RegulatorsMYC Proto-Oncogene9.2×Ribosome biogenesis
Cyclin D17.3×G1/S transition
Feedback InhibitorsAxis Inhibition Protein 218.7×Destruction complex inhibition
Naked Cuticle8.9×Dishevelled inhibitor
Stem Cell MarkersLeucine Rich Repeat Containing G Protein-Coupled Receptor 56.8×Intestinal stem cell maintenance
OCT43.9×Pluripotency
Tissue RemodelersMatrix Metalloproteinase 723.1×Extracellular matrix degradation
CD4417.0×Hyaluronan receptor

Properties

Product Name

Wnt/beta-catenin agonist 2

IUPAC Name

5-(furan-2-yl)-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

InChI

InChI=1S/C13H12N4O3/c18-13(14-5-7-17-6-2-4-15-17)10-9-12(20-16-10)11-3-1-8-19-11/h1-4,6,8-9H,5,7H2,(H,14,18)

InChI Key

IXPRTBBVBMTJDL-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3

Canonical SMILES

C1=CN(N=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.